molecular formula C16H21NO2 B1594259 2-Octylisoindoline-1,3-dione CAS No. 59333-62-9

2-Octylisoindoline-1,3-dione

Cat. No.: B1594259
CAS No.: 59333-62-9
M. Wt: 259.34 g/mol
InChI Key: QCAXQEVNKBTMIT-UHFFFAOYSA-N
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Description

2-Octylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. Isoindoline-1,3-dione derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The addition of an octyl group to the isoindoline-1,3-dione structure enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine, followed by the introduction of the octyl group. One common method involves the reaction of phthalic anhydride with octylamine in the presence of a suitable solvent such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported reagents may be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Octylisoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoindoline-1,3-dione core or the octyl side chain.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione core or the octyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Octylisoindoline-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticonvulsant and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymer additives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Octylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anticonvulsant activity by modulating neurotransmitter receptors or anticancer activity by inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of isoindoline-1,3-dione, known for its use in the synthesis of various pharmaceuticals.

    N-Substituted Isoindoline-1,3-diones: These derivatives have different substituents on the nitrogen atom, affecting their biological activity and applications.

    Octylphthalimide: Similar to 2-Octylisoindoline-1,3-dione but with variations in the substitution pattern.

Uniqueness

This compound is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic properties. This modification can lead to better absorption, distribution, and overall efficacy in biological systems compared to other isoindoline-1,3-dione derivatives.

Properties

IUPAC Name

2-octylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXQEVNKBTMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324306
Record name 2-Octyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59333-62-9
Record name NSC406346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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